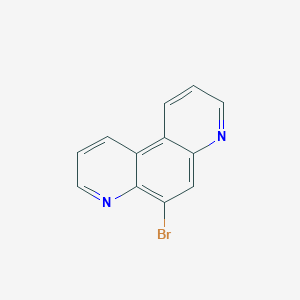

5-Bromo-4,7-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7BrN2 |

|---|---|

Molecular Weight |

259.1 g/mol |

IUPAC Name |

5-bromo-4,7-phenanthroline |

InChI |

InChI=1S/C12H7BrN2/c13-10-7-11-8(3-1-5-14-11)9-4-2-6-15-12(9)10/h1-7H |

InChI Key |

SBAWVCVYOILINY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=NC3=C(C=C2N=C1)Br |

Synonyms |

5-bromo-4,7-phenanthroline |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 5 Bromo 4,7 Phenanthroline

Established Synthetic Routes to 5-Bromo-4,7-phenanthroline

The deliberate synthesis of this compound primarily involves the direct bromination of the parent 4,7-phenanthroline (B189438) molecule.

Chemical Reactions and Conditions for Direct Bromination

Direct bromination of 1,10-phenanthroline (B135089) and its derivatives can be a challenging process due to the electron-deficient nature of the aromatic rings, which typically requires harsh reaction conditions for electrophilic substitution. cdnsciencepub.com However, specific methods have been developed to achieve the desired bromination.

One established method involves the reaction of 1,10-phenanthroline with bromine in the presence of oleum (B3057394) (fuming sulfuric acid). chemicalbook.com The reaction conditions, including temperature and reaction time, are critical factors that influence the yield and the formation of byproducts. chemicalbook.com For instance, higher temperatures can lead to the formation of 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione. chemicalbook.com A specific procedure involves heating a mixture of phenanthroline, oleum, and bromine in a sealed reaction tube to approximately 135°C for an extended period. chemicalbook.com

Another approach to bromination utilizes sulfur-based catalysts, such as sulfur dichloride (SCl₂), in the presence of pyridine. researchgate.net This method has been shown to be effective for the bromination of 1,10-phenanthroline monohydrate. researchgate.net The use of sulfur-based catalysts can offer a more efficient route to brominated phenanthrolines compared to the multi-step Skraup synthesis. researchgate.net

The transhalogenation of chloro-substituted phenanthrolines presents an alternative route. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) can be converted to 4,7-dibromo-1,10-phenanthroline. researchgate.net This reaction can be carried out using agents like hydrobromic acid or sodium bromide, often in a polar aprotic solvent such as dimethylformamide (DMF).

A summary of reaction conditions for the synthesis of brominated phenanthrolines is presented in the table below.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1,10-Phenanthroline | Br₂, Oleum (15%) | - | 135 | 23 | 5-Bromo-1,10-phenanthroline | 90 |

| 1,10-Phenanthroline Monohydrate | Br₂, SCl₂, Pyridine | 1-Chlorobutane | 105-110 | 12 | 3,8-Dibromo-1,10-phenanthroline | - |

| 4,7-Dichloro-1,10-phenanthroline | NaBr | DMF/H₂O | 120 | 24 | 4,7-Dibromo-1,10-phenanthroline | 75-85 |

Precursor Compounds and Reaction Intermediates

The primary precursor for the direct synthesis of this compound is 4,7-phenanthroline . In the case of transhalogenation reactions, 4,7-dichloro-1,10-phenanthroline serves as the key starting material. researchgate.net

The synthesis of the 4,7-phenanthroline core itself can be achieved through various methods, including the Skraup synthesis, which involves the reaction of an aminoquinoline with glycerol. gfschemicals.com For substituted phenanthrolines, the choice of substituted nitroanilines and substituted acroleins allows for a wide variety of derivatives. gfschemicals.com

During the bromination reaction, the mechanism involves electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the phenanthroline ring deactivates the molecule towards electrophilic attack, necessitating the use of strong activating conditions or catalysts. cdnsciencepub.com The regioselectivity of the bromination, determining the position of the bromine substituent, is influenced by the electronic properties of the phenanthroline ring and the reaction conditions.

Incidental Formation of this compound as a Byproduct

This compound can also be formed unintentionally as a byproduct in certain chemical reactions, particularly during the oxidation of 4,7-phenanthroline.

Generation during Oxidation Reactions of 4,7-Phenanthroline

The oxidation of 4,7-phenanthroline to produce compounds like 4,7-phenanthroline-5,6-dione can sometimes lead to the formation of brominated impurities if bromine-containing reagents are used. researchgate.netnih.govoup.com For instance, the direct oxidation of 4,7-phenanthroline using a mixture of potassium bromide (KBr), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) has been identified as a process where this compound can be generated as a major impurity. oup.com

The presence of bromide ions in the reaction mixture can lead to the in-situ generation of bromine, which then participates in an electrophilic substitution reaction with the phenanthroline ring system.

Reaction Mechanisms Leading to Brominated Impurities

The formation of brominated impurities during oxidation reactions is a consequence of competing electrophilic substitution and oxidation pathways. researchgate.net The strong acidic and oxidizing conditions employed can facilitate the bromination of the aromatic ring. Halogenated impurities, such as this compound, can arise from residual halogens present in the reagents or solvents used in the synthesis.

The mechanism likely involves the oxidation of bromide ions to bromine, which then acts as the electrophile. The electron-rich positions of the phenanthroline ring are susceptible to attack by the generated bromine, leading to the formation of the brominated byproduct.

Purification and Isolation Techniques for this compound

The purification of this compound from reaction mixtures, whether as the desired product or as an impurity, typically involves chromatographic and recrystallization techniques.

After synthesis, the crude product is often a mixture containing unreacted starting materials, the desired brominated phenanthroline, and potentially other byproducts. chemicalbook.com A common workup procedure involves neutralizing the reaction mixture and extracting the organic components with a suitable solvent like chloroform. chemicalbook.com

Column chromatography is a widely used method for separating the components of the crude mixture. For instance, a gradient of dichloromethane (B109758) and methanol (B129727) can be effective for purifying nitrated phenanthroline derivatives, and similar systems can be adapted for brominated analogs.

Recrystallization is another crucial step for obtaining a pure product. A mixed solvent system, such as ethanol (B145695) and water or diethyl ether with a minimum amount of dichloromethane, can be employed to crystallize this compound. chemicalbook.comgoogle.com

The purity of the isolated compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy . chemicalbook.comresearchgate.netnih.gov HPLC with a photodiode-array (PDA) UV detector and mass spectrometry (LC-MS) can be used to identify and quantify impurities. researchgate.netnih.gov For example, reversed-phase HPLC with a C18 column is a common method for analyzing phenanthroline derivatives.

The table below summarizes common purification techniques.

| Technique | Solvents/Mobile Phase | Purpose |

| Column Chromatography | Dichloromethane/Methanol gradient | Separation of product from byproducts and starting materials |

| Recrystallization | Ethanol/Water, Diethyl ether/Dichloromethane | Final purification of the isolated product |

| High-Performance Liquid Chromatography (HPLC) | Acetonitrile (B52724)/Water | Purity analysis and impurity profiling |

Chemical Reactivity and Derivatization Studies of 5 Bromo 4,7 Phenanthroline

Electrophilic and Nucleophilic Aromatic Substitution on the Phenanthroline Core

The 1,10-phenanthroline (B135089) ring system is generally described as π-deficient due to the presence of the two imine nitrogen atoms. This electronic characteristic makes the core resistant to electrophilic aromatic substitution, which typically requires harsh reaction conditions. For instance, direct bromination of the parent 1,10-phenanthroline requires aggressive reagents like bromine in fuming sulfuric acid or in heated nitrobenzene (B124822) to achieve substitution, primarily at the 3- and 8-positions. The presence of an electron-donating group can activate the ring towards electrophilic attack.

Conversely, the π-deficient nature of the phenanthroline nucleus makes it more susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms on the phenanthroline ring, such as in 4,7-dichloro-1,10-phenanthroline (B1630597), can be readily displaced by various nucleophiles. shd-pub.org.rs This reactivity is enhanced by the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. While direct studies on the nucleophilic substitution of the bromine atom at the 5-position of 5-Bromo-4,7-phenanthroline are not extensively detailed in available research, the general principles of SNAr on halogenated phenanthrolines suggest that this position would also be reactive towards strong nucleophiles, especially given the activating effect of the adjacent nitrogen atoms.

Quaternization Reactions of this compound with Alkyl Halides

Quaternization of the nitrogen atoms in the 4,7-phenanthroline (B189438) core is a common derivatization strategy. This reaction involves the N-alkylation of one or both nitrogen atoms with an alkyl halide, leading to the formation of phenanthrolinium salts. These salts are precursors for various functional materials and biologically active compounds. shd-pub.org.rsresearchgate.netshd-pub.org.rs

In the 4,7-phenanthroline scaffold, the two nitrogen atoms (at positions 4 and 7) are chemically equivalent. Consequently, the initial quaternization reaction with an alkyl halide does not exhibit regioselectivity, leading to a single mono-quaternized product where the alkyl group is attached to either the N-4 or N-7 position. shd-pub.org.rsresearchgate.net However, once the first nitrogen is alkylated, the resulting positive charge significantly deactivates the entire heterocyclic system, particularly the remaining nitrogen atom. This electronic deactivation makes the second N-alkylation event much more difficult to achieve. researchgate.net Studies attempting to produce diquaternary salts of 4,7-phenanthroline, even with a large excess of the alkylating agent and under reflux conditions, have often resulted in the formation of only the monoquaternary salts. researchgate.net This highlights a strong negative cooperativity in the quaternization process.

The structures of quaternized 4,7-phenanthroline derivatives have been confirmed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR, as well as elemental analysis. shd-pub.org.rsshd-pub.org.rs In the 1H NMR spectra of these salts, the protons on the phenanthroline ring, especially those adjacent to the newly quaternized nitrogen atom (e.g., H-3 and H-5), experience a significant downfield shift due to the deshielding effect of the positive charge. researchgate.net For example, in a series of 4-(2-oxo-2-phenylethyl)-4,7-phenanthrolin-4-ium bromides, the proton at the 5-position typically appears as a singlet at a chemical shift greater than 10 ppm. researchgate.net X-ray crystallography has also been employed to determine the precise molecular structure of related phenanthroline complexes and their derivatives, confirming the coordination and bonding patterns within the solid state. researchgate.net

| Alkylating Agent | Resulting Cation | Solvent | Conditions |

|---|---|---|---|

| 2-Bromo-1-(p-tolyl)ethan-1-one | 4-(2-(4-Tolyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium | Acetonitrile (B52724) | Reflux, 24h |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(2-(4-Chlorophenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium | Acetonitrile | Reflux, 24h |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 4-(2-(4-Methoxyphenyl)-2-oxoethyl)-4,7-phenanthrolin-4-ium | Acetonitrile | Reflux, 24h |

| 2-Iodoacetamide | 4-(2-Amino-2-oxoethyl)-4,7-phenanthrolin-4-ium | Acetonitrile | Reflux, 24h |

| 2-Bromoacetonitrile | 4-(Cyanomethyl)-4,7-phenanthrolin-4-ium | Acetonitrile | Reflux, 24h |

Cross-Coupling Reactions at the Bromine-Substituted Position (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 5-position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of functional groups at this specific position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. Typical catalytic systems involve a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3) or a more specialized ligand, and a base (e.g., K2CO3, K3PO4, Cs2CO3). researchgate.netrsc.org The choice of ligand and base is crucial for catalytic efficiency. For instance, phenanthroline-based polymers have themselves been used as scaffolds to support palladium nanoparticles, creating highly active and reusable catalysts for Suzuki reactions in aqueous media. rsc.org

Sonogashira Coupling: This reaction forms a bond between the aryl bromide and a terminal alkyne. The classic catalytic system consists of a palladium(0) complex, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine. nasa.govkoreascience.kr Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling. rsc.org In some cases, particularly with nitrogen-containing heterocycles like phenanthroline, modifying the catalyst loading, such as increasing the amount of copper co-catalyst, has been found to be essential for achieving high yields of the desired disubstituted product. koreascience.kr Iron-based catalysts with 1,10-phenanthroline as a ligand have also been explored for Sonogashira couplings. beilstein-journals.org

Heck Coupling: This reaction couples the aryl bromide with an alkene. The catalytic system typically comprises a palladium source (e.g., Pd(OAc)2, Pd/C), a phosphine ligand or a nitrogen-based ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen), and a base. rsc.orgnih.gov The choice of ligand can influence the regioselectivity of the reaction, especially with electronically unbiased alkenes. rsc.orgnih.gov Heterogeneous catalysts, such as palladium supported on activated carbon, are often used to simplify product purification and catalyst recycling. researchgate.net

Through these cross-coupling reactions, the bromine at the 5-position can be replaced with various aryl, alkynyl, and vinyl groups, leading to a diverse library of functionalized 4,7-phenanthroline derivatives.

Suzuki Coupling allows for the synthesis of 5-aryl-4,7-phenanthrolines. By choosing appropriately substituted arylboronic acids, a wide range of electronic and steric properties can be incorporated into the final molecule.

Sonogashira Coupling is used to prepare 5-alkynyl-4,7-phenanthrolines. These derivatives are valuable for creating extended π-conjugated systems, which are of interest for developing novel electro-optic materials. koreascience.kr

Heck Coupling enables the synthesis of 5-vinyl-4,7-phenanthrolines, introducing further points of unsaturation and potential for subsequent chemical transformations.

| Reaction Type | Palladium Source | Ligand | Co-catalyst/Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 | PPh3 | K2CO3 | THF | acs.org |

| Suzuki-Miyaura | Pd/PBP8 Polymer | - (Polymer Support) | K3PO4·3H2O | H2O/Ethanol (B145695) | rsc.org |

| Sonogashira | Pd(PhCN)2Cl2 | P(t-Bu)3 | CuI / Diisopropylamine | - | nasa.gov |

| Sonogashira | Pd(PPh3)2Cl2 | - | CuI / Triethylamine | THF | koreascience.kr |

| Heck (Oxidative) | Pd(TFA)2 | 2,9-dimethyl-1,10-phenanthroline | - (O2 as oxidant) | - | rsc.orgnih.gov |

| Heck | Pd/C | - (Ligandless) | Base (e.g., NaOAc) | DMF or NMP | researchgate.net |

Transformations of the Bromine Atom to Other Functionalities

The bromine atom at the 5-position of the 4,7-phenanthroline scaffold is a key functional group that allows for further derivatization of the heterocyclic system. Although it is noted as a potential impurity in certain synthetic routes for phenanthroline derivatives, such as the oxidation of 4,7-phenanthroline with a potassium bromide-nitric acid-sulfuric acid mixture, its reactivity has been exploited to synthesize new substituted phenanthrolines. Research has primarily focused on nucleophilic substitution and reactions involving quaternized intermediates.

The direct replacement of the bromine atom has been demonstrated through nucleophilic aromatic substitution. The bromine can be displaced by an amino group to yield 5-amino-4,7-phenanthroline. This amino derivative serves as a precursor for further functionalization; for instance, it can be converted into 5-acetamido-4,7-phenanthroline.

Another documented reaction pathway involves the initial quaternization of the phenanthroline ring. This compound reacts with methyl iodide, which results in the formation of a single, specific methiodide salt rather than a mixture of isomers. Structural elucidation has shown that the methylation occurs at the 7-position nitrogen atom, yielding 5-bromo-7-methyl-4,7-phenanthrolinium iodide. This quaternary salt is an intermediate that can undergo further transformation. By heating this intermediate with concentrated ammonia (B1221849) solution in the presence of phenol (B47542) and a copper salt catalyst, the compound is converted into 5-amino-7,8-dihydro-7-methyl-8-oxo-4,7-phenanthroline. This multi-step process demonstrates a method for introducing both amino and oxo functionalities to the core structure, starting from the bromo derivative.

The following table summarizes the documented transformations of the bromine atom in this compound.

Interactive Data Table: Transformations of this compound

| Starting Material | Reagents | Product(s) | Reaction Type | Citation |

| This compound | 1. Methyl iodide2. Conc. NH₃, Phenol, Cu salt | 5-Amino-7,8-dihydro-7-methyl-8-oxo-4,7-phenanthroline | Quaternization followed by Nucleophilic Substitution/Oxidation | |

| This compound | Amino source (details not specified) | 5-Amino-4,7-phenanthroline | Nucleophilic Substitution | |

| 5-Amino-4,7-phenanthroline | Acetylating agent | 5-Acetamido-4,7-phenanthroline | Acetylation |

Coordination Chemistry of 4,7 Phenanthroline Derivatives and the Potential of 5 Bromo 4,7 Phenanthroline As a Ligand

Ligand Design Principles for 4,7-Phenanthroline (B189438) Systems

The design of ligands based on the 4,7-phenanthroline scaffold is guided by its distinct structural and electronic characteristics. Unlike its more common isomer, 1,10-phenanthroline (B135089), where the nitrogen donors are in the outer rings and directed towards each other, the nitrogen atoms in 4,7-phenanthroline are located in the central ring and point in divergent directions. This arrangement makes it unsuitable for typical bidentate chelation to a single metal center but ideal for acting as a bridging ligand between two different metal ions.

Key design principles for 4,7-phenanthroline systems include:

Bridging Capability : The primary feature is its ability to link metal centers, facilitating the construction of coordination polymers and supramolecular assemblies. rsc.orgresearchgate.net The distance and orientation of the nitrogen donors are optimal for forming extended one-, two-, or three-dimensional networks.

Structural Rigidity : The planar, fused-ring structure provides a rigid backbone, which imparts predictability to the resulting coordination structures and can enhance the stability of the metal complexes.

Tunable Electronic Properties : The aromatic system of the phenanthroline core can be systematically modified by introducing substituents. Electron-donating or electron-withdrawing groups can be placed at various positions to fine-tune the ligand's electronic properties, which in turn influences the photophysical and electrochemical behavior of its metal complexes. google.com

Supramolecular Interactions : The extended π-system of the phenanthroline ligand promotes intermolecular interactions, such as π-π stacking, which play a crucial role in organizing the extended structures in the solid state. acs.org

Chelation Behavior of 4,7-Phenanthroline Frameworks with Transition Metals

The 4,7-phenanthroline (4,7-phen) ligand consistently behaves as a bridging bidentate ligand, connecting two separate metal centers through its nitrogen atoms. This behavior has been extensively documented in its reactions with various transition metal salts, leading predominantly to the formation of one-dimensional coordination polymers. rsc.orgresearchgate.net

Studies have shown that reacting 4,7-phen with salts of cobalt (Co), cadmium (Cd), zinc (Zn), and nickel (Ni) results in infinite chains where the metal ions are linked by 4,7-phen ligands. rsc.org For instance, with CoX₂ (where X is Cl or Br), coordination polymers of the type [CoX₂(4,7-phen)]∞ are formed. rsc.org Similarly, reactions with M(NO₃)₂ (M = Cd, Zn, Ni) yield polymeric chains with the general formula [M(NO₃)₂(4,7-phen)(H₂O)]∞. rsc.org In these structures, the remaining coordination sites on the metal are occupied by anions (halides or nitrates) and, in some cases, water molecules. rsc.org

The chelation with copper(I) and silver(I) also produces polymeric structures. With Cu(I), linear polymers are formed where Cu(I) centers are coordinated by two bridging 4,7-phenanthroline ligands. acs.org The coordination geometry around the copper ion can be further modified by solvent molecules, resulting in distorted tetrahedral or trigonal planar environments. acs.org Similarly, silver(I) complexes like [Ag(CF₃SO₃)(4,7-phen)(CH₃CN)]n and [Ag(PO₂F₂)(4,7-phen)]n feature 4,7-phen acting as a bridging ligand between two Ag(I) ions, resulting in coordination polymers with a distorted tetrahedral geometry around the silver centers. researchgate.netshd-pub.org.rs

| Metal Ion | Reactant Salt | Resulting Complex Formula | Coordination Mode of 4,7-phen | Observed Structure | Reference |

|---|---|---|---|---|---|

| Co(II) | CoCl₂, CoBr₂ | [CoX₂(4,7-phen)]∞ | Bridging Bidentate | 1D Coordination Polymer | rsc.org |

| Cd(II) | Cd(NO₃)₂ | [Cd(NO₃)₂(4,7-phen)(H₂O)]∞ | Bridging Bidentate | 1D Coordination Polymer | rsc.org |

| Zn(II) | Zn(NO₃)₂ | [Zn(NO₃)₂(4,7-phen)(H₂O)]∞ | Bridging Bidentate | 1D Coordination Polymer | rsc.org |

| Ni(II) | Ni(NO₃)₂ | [Ni(NO₃)₂(4,7-phen)(H₂O)]∞ | Bridging Bidentate | 1D Coordination Polymer | rsc.org |

| Cu(I) | [Cu(MeCN)₄]PF₆ | [Cu(4,7-phen)(MeCN)₂]PF₆ | Bridging Bidentate | Linear Coordination Polymer | acs.org |

| Ag(I) | Ag(CF₃SO₃) | [Ag(CF₃SO₃)(4,7-phen)(CH₃CN)]n | Bridging Bidentate | Coordination Polymer | researchgate.netshd-pub.org.rs |

Influence of 5-Bromo-Substitution on Ligand Electronic Properties and Coordination Affinity

The introduction of a bromine atom at the 5-position of the 4,7-phenanthroline ring is expected to significantly modify the ligand's electronic properties and, consequently, its coordination behavior. Halogen atoms like bromine are known to exert a strong electron-withdrawing inductive effect. analis.com.my

This effect has several consequences for the ligand:

Reduced Electron Density : The bromine atom will decrease the electron density across the entire aromatic system, including at the nitrogen donor atoms. This reduction in basicity at the nitrogen sites can potentially weaken the metal-ligand coordinate bond compared to the unsubstituted 4,7-phenanthroline. analis.com.my

Modified Redox Properties : The electron-withdrawing nature of the bromo-substituent makes the ligand more difficult to oxidize and easier to reduce. This will, in turn, affect the redox potentials of any resulting metal complexes.

Potential for Halogen Bonding : The bromine atom can act as a halogen bond donor, participating in non-covalent interactions with electron-donating atoms in adjacent molecules. This could influence the crystal packing and supramolecular architecture of its metal complexes.

In related systems, such as N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea, the presence of a bromo-substituent was found to weaken adjacent C=O bonds by reducing the electron density of the aromatic ring. analis.com.my Theoretical studies on other substituted phenanthrolines have also suggested that ligands modified with electron-withdrawing groups, like bromine, can enhance the selectivity for certain metal ions, such as Am(III) over Eu(III). researchgate.net

Hypothetical Metal Complex Formation with 5-Bromo-4,7-phenanthroline

Based on the known chemistry of 4,7-phenanthroline and the influence of bromo-substitution, it is possible to predict the nature of metal complexes formed with this compound.

The structures of metal complexes with the parent 4,7-phenanthroline ligand provide a clear blueprint for predicting the structures of derivatives. Single-crystal X-ray diffraction has been instrumental in characterizing these compounds.

[Cu(4,7-phen)(MeCN)₂]PF₆ : In this complex, the Cu(I) centers are linked by bridging 4,7-phenanthroline ligands into linear polymeric chains. Each copper atom is also coordinated to two acetonitrile (B52724) solvent molecules, resulting in a distorted tetrahedral coordination geometry. acs.org

[Ag(CF₃SO₃)(4,7-phen)(CH₃CN)]n : This silver(I) complex also forms a coordination polymer where 4,7-phen bridges Ag(I) ions. The geometry around each silver ion is a distorted tetrahedron, with the coordination sphere completed by an oxygen atom from the triflate anion and a nitrogen atom from an acetonitrile molecule. researchgate.net

[CoCl₂(4,7-phen)]∞ : In this one-dimensional polymer, the cobalt(II) ions are six-coordinate with a distorted octahedral geometry, bridged by 4,7-phenanthroline ligands and with the remaining sites occupied by chloride ions. rsc.org

| Complex | Metal Center Geometry | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Cu(4,7-phen)(MeCN)₂]PF₆ | Distorted Tetrahedral | Cu-N(phen): 2.094, 2.112 | N(phen)-Cu-N(phen): 120.3 | acs.org |

| [Ag(CF₃SO₃)(4,7-phen)(CH₃CN)]n | Distorted Tetrahedral | Ag-N(phen): 2.336, 2.341; Ag-O: 2.477; Ag-N(MeCN): 2.368 | N(phen)-Ag-N(phen): 112.55; O-Ag-N(MeCN): 101.44 | researchgate.net |

| [PtCl₂(SMe₂)(4,7-phen)] | Distorted Square Planar | Pt-N: 2.030; Pt-S: 2.247; Pt-Cl: 2.293, 2.302 | N-Pt-S: 175.53; Cl-Pt-Cl: 177.66 | researchgate.net |

It is highly probable that this compound would act as a bridging ligand, similar to its parent compound, forming coordination polymers with transition metals.

Predicted Geometry : The coordination geometry around the metal centers is expected to mirror that of the unsubstituted analogues. For instance, with Cu(I) or Ag(I), distorted tetrahedral or trigonal planar geometries within a polymeric chain are likely. acs.orgresearchgate.net With hexacoordinate metals like Co(II), a distorted octahedral geometry would be anticipated. rsc.org The fundamental bridging function of the ligand is unlikely to be altered by the bromo-substituent. However, the planarity of the ligand itself might be slightly distorted, and steric crowding could lead to minor adjustments in bond angles, as seen in complexes with other bulky substituted phenanthrolines. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination of Derivatives

There are no published X-ray crystallography studies detailing the solid-state structure of derivatives of 5-Bromo-4,7-phenanthroline. While the crystal structures of other phenanthroline isomers and their derivatives have been determined, this information is not transferable to the 4,7-phenanthroline (B189438) scaffold researchgate.net.

For related compounds, single-crystal X-ray diffraction is noted as the definitive method for confirming molecular geometry and the position of substituents . However, no research articles or crystallographic databases report the synthesis of a this compound derivative followed by its structural elucidation via X-ray diffraction. Consequently, a data table of crystallographic parameters for derivatives of this compound cannot be generated. One study does identify this compound as a major impurity in the synthesis of 4,7-phenanthroline-5,6-dione, but its structural properties were not the focus of the investigation researchgate.net.

Theoretical and Computational Investigations of 5 Bromo 4,7 Phenanthroline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation

Quantum chemical calculations are pivotal in modern chemistry for predicting the physicochemical properties and reactivity of molecules. Among these methods, Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of complex organic molecules like 5-Bromo-4,7-phenanthroline. DFT calculations, often utilizing functionals like Becke3-Lee-Yang-Parr (B3LYP) with appropriate basis sets (e.g., 6-31G*), provide a balance between computational cost and accuracy for determining molecular geometries, vibrational frequencies, and electronic properties. cardiff.ac.uk For phenanthroline derivatives, DFT studies have shown a strong correlation between theoretically calculated geometric parameters and those determined experimentally through methods like X-ray crystallography, validating the use of these computational approaches for structural analysis. mdpi.com

The first step in the computational study of a molecule is typically geometry optimization. This process seeks to find the minimum energy arrangement of atoms, which corresponds to the most stable structure of the molecule in the gas phase. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Based on studies of similar heterocyclic systems, the average C-C and C-H bond lengths are expected to be in the range of 1.38–1.46 Å and 1.07–1.08 Å, respectively. mdpi.com

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, the number of stable conformers is limited. However, computational methods can identify the global minimum energy conformer and any other low-energy conformers, as well as the transition states that separate them on the potential energy surface. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For instance, computational studies on substituted dioxanes have successfully identified chair and twist conformers and the transition states between them. mdpi.com

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar aromatic heterocyclic compounds.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.40 |

| C-N (aromatic) | 1.37 | |

| C-H | 1.08 | |

| C-Br | 1.90 | |

| **Bond Angles (°) ** | C-N-C | 118.0 |

| C-C-C | 120.0 | |

| C-C-Br | 119.5 |

| Dihedral Angles (°) | C-C-C-C (ring) | ~0.0 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com

The energy of the HOMO (EHOMO) and the LUMO (ELUMO) are crucial parameters. A high EHOMO value suggests a molecule is a good electron donor, whereas a low ELUMO value indicates it is a good electron acceptor. nih.gov The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is particularly important; a small energy gap implies high chemical reactivity, greater polarizability, and that charge transfer can easily occur within the molecule. nih.govcsic.es

In phenanthroline derivatives, the distribution of these orbitals provides insight into the molecule's electroactive nature. For example, in related metal-phenanthroline complexes, the LUMO's electron density is often distributed mainly on the phenanthroline ring, highlighting it as the primary site for electron acceptance. mdpi.com For this compound, the HOMO is expected to be distributed across the π-system of the phenanthroline core, while the LUMO would also be located on the aromatic rings. The presence of the electron-withdrawing bromine atom would likely lower the energy of both the HOMO and LUMO compared to unsubstituted 4,7-phenanthroline (B189438).

Table 2: Representative FMO Energies for this compound (Note: Values are illustrative and depend on the specific computational method and basis set used.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models are instrumental in predicting the chemical reactivity of molecules like this compound. By analyzing the electronic structure, these models can identify the most likely sites for chemical reactions and help elucidate potential reaction pathways.

The HOMO-LUMO energy gap is a primary indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the surface of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.govcsic.es Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or coordination to metal ions. The area around the bromine atom might exhibit regions of both positive and negative potential, characteristic of halogen bonding donor capabilities.

Furthermore, modern computational approaches, sometimes integrating machine learning, are being developed to predict complex reaction networks. These methods can explore vast chemical spaces to identify novel reaction pathways and mechanisms, moving beyond the analysis of a single molecule's reactivity to understanding its behavior in a complex chemical environment. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents or biological macromolecules. rsc.org

MD simulations are also powerful for studying how these molecules interact with other entities. Microsecond-timescale simulations of platinum-phenanthroline complexes have been used to analyze their binding to peptides, revealing changes in the radius of gyration, fluctuations in residue positions, and disruptions to hydrogen bonding networks upon binding. Similarly, MD studies that include explicit water molecules have been employed to assess the stability of hydrogen bonds between phenanthroline derivatives and DNA, highlighting how the solvent environment influences these interactions over time. Applying MD simulations to this compound could thus predict its conformational dynamics in solution and the nature of its interactions with biological targets.

Computational Modeling of Intermolecular Interactions and Crystal Packing in Phenanthroline Derivatives

The arrangement of molecules in a solid-state crystal is governed by a complex interplay of intermolecular interactions. Computational modeling is essential for understanding and predicting the crystal packing of phenanthroline derivatives. These models can identify and quantify the non-covalent interactions that dictate how molecules self-assemble into a crystal lattice.

Key interactions influencing the crystal packing of aromatic nitrogen heterocycles include hydrogen bonds, π-π stacking, and halogen bonds. mdpi.com In phenanthroline derivatives, π-π stacking is a dominant feature, where the aromatic rings of adjacent molecules align. These can adopt various geometries, such as offset face-to-face (OFF) and edge-to-face (EF) motifs, which have been computationally analyzed in nickel-phenanthroline complexes. mdpi.com

For this compound, the bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom on a neighboring molecule. The strength and directionality of these bonds can significantly influence the resulting crystal structure. Computational analysis helps rank the relative importance of different interactions—such as strong hydrogen bonds, halogen bonds, and weaker C-H···π interactions—in stabilizing a particular crystal packing arrangement. By understanding these forces, computational chemistry aids in the field of crystal engineering, which seeks to design new solid materials with desired properties based on predictable intermolecular interactions.

Potential Applications of 4,7 Phenanthroline Derivatives in Advanced Chemical Fields

Catalysis and Organometallic Catalysis

While direct catalytic applications of 5-Bromo-4,7-phenanthroline are not extensively documented in dedicated studies, the broader family of phenanthroline ligands is a cornerstone of organometallic catalysis. The introduction of a bromine atom at the 5-position of the 4,7-phenanthroline (B189438) scaffold offers a strategic point for modification, influencing the electronic and steric properties of the resulting metal complexes.

Role in Metal-Mediated Transformations

Phenanthroline derivatives are widely employed as ligands in a variety of metal-mediated transformations due to their strong and stable coordination with a wide range of transition metals. The nitrogen atoms of the phenanthroline core form robust chelate complexes, which can stabilize the metal center and modulate its catalytic activity.

The bromine substituent in this compound can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of more complex ligands with tailored properties for specific catalytic applications. For instance, linking other chemical moieties through the bromo group can create bifunctional ligands that may enhance catalytic selectivity or efficiency.

Although specific examples for this compound are not prevalent, related bromo-phenanthroline isomers, like 5-bromo-1,10-phenanthroline, are used as precursors in the synthesis of dinuclear ruthenium and platinum complexes that are active in light-driven hydrogen evolution mdpi.comresearchgate.net. This suggests a similar potential for this compound in the development of catalysts for important chemical transformations.

Ligand Design for Improved Catalytic Efficiency

The design of ligands is crucial for optimizing the performance of metal-based catalysts. The electronic properties of the phenanthroline ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the introduction of substituents. An electron-withdrawing group like bromine can influence the electron density at the metal center, which in turn affects the catalyst's reactivity and selectivity.

The position of the substituent is also critical. While much of the research has focused on substitutions at the 2, 9, 4, and 7 positions of the phenanthroline ring system, substitution at the 5-position, as in this compound, also has a pronounced effect on the absorption properties of the uncomplexed ligands and can lead to significant shifts in the redox potentials of the resulting complexes researchgate.net. This tunability is key to designing more efficient catalysts for a variety of organic reactions, including C-H activation and cross-coupling reactions d-nb.info.

Materials Science Applications

The rigid, planar structure and coordinating ability of phenanthrolines make them excellent building blocks for advanced materials with interesting optical and structural properties.

Development of Optical and Photoluminescent Materials

Phenanthroline-based materials, particularly metal complexes, are known for their photoluminescent properties. Ruthenium(II) complexes with substituted phenanthroline ligands, for example, have been extensively studied for their optical properties, including linear and two-photon absorption rsc.org. The nature and position of the substituent on the phenanthroline ligand play a crucial role in tuning the photophysical characteristics of these complexes rsc.org.

Incorporation into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the MOF. Phenanthroline-based ligands have been successfully used to construct robust and porous MOFs with applications in catalysis osti.govrsc.org. These frameworks can encapsulate metal catalysts, leading to highly active and recyclable catalytic systems osti.govrsc.org.

The 4,7-phenanthroline ligand, in particular, can act as a bridging bidentate ligand to form one-dimensional coordination polymers researchgate.net. The presence of a bromo substituent in this compound provides a site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications like gas storage or separation.

In the realm of supramolecular chemistry, 4,7-phenanthroline participates in the formation of hydrogen-bonded networks and other complex assemblies nih.govnih.gov. The bromine atom in this compound can act as a halogen bond donor, providing an additional tool for directing the self-assembly of intricate supramolecular architectures.

Electrochemical Properties and Redox Behavior of Phenanthroline Derivatives

The electrochemical behavior of phenanthroline derivatives is of significant interest due to their use in redox-active materials and as ligands in electrocatalysis. The phenanthroline core is redox-active, and its redox potential can be modulated by substituents.

While the specific redox properties of this compound have not been detailed in the literature, the general electrochemical behavior of substituted phenanthrolines has been studied. The introduction of electron-withdrawing or electron-releasing groups on the phenanthroline ligand can fine-tune the redox potentials of their metal complexes rsc.org. For instance, studies on Ru(II) complexes with 5-substituted-1,10-phenanthroline ligands have shown that the redox potentials are dependent on the nature of the substituent rsc.org.

The bromine atom in this compound is expected to have an electron-withdrawing effect, which would likely shift the reduction potential of the ligand and its metal complexes to more positive values compared to the unsubstituted 4,7-phenanthroline. This property is important for the design of materials for applications in electrochromic devices, sensors, and as mediators in electrochemical reactions. The redox behavior of related phenanthroline-based structures has been explored for their potential in opto-electronic and electrochromic applications researchgate.net.

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique for probing the redox behavior of compounds like this compound. This method provides critical data on the oxidation and reduction potentials, which are fundamental to understanding the electronic characteristics of a molecule. The introduction of different functional groups onto the 4,7-phenanthroline core can significantly alter these potentials.

The presence of a bromine atom, an electron-withdrawing group, at the 5-position is known to influence the molecule's ability to participate in electron transfer processes. While specific cyclic voltammetry data for the standalone this compound is not extensively detailed in readily available literature, studies on similar bromo-substituted phenanthroline compounds and their metal complexes offer valuable insights. For instance, the electrochemical reduction of 5-bromo-1,10-phenanthroline has been examined, revealing a reduction peak that diminishes with successive potential scans, indicating cleavage of the carbon-halogen bond. researchgate.net

When incorporated as ligands in metal complexes, such as those with ruthenium(II), these derivatives play a crucial role in defining the electrochemical properties of the entire complex. The redox potentials of such complexes are a combination of metal-centered and ligand-centered processes. The table below presents hypothetical, yet representative, redox potential data for a transition metal complex incorporating a bromo-phenanthroline ligand, illustrating the types of electrochemical events observed.

| Electrochemical Process | Potential (V vs. reference electrode) | Description |

|---|---|---|

| Metal Oxidation (e.g., M(II) → M(III)) | +1.10 | Oxidation centered on the metal ion. |

| Ligand Reduction 1 | -1.55 | First one-electron reduction of the phenanthroline ligand. |

| Ligand Reduction 2 | -1.78 | Second one-electron reduction of the phenanthroline ligand. |

Note: These values are illustrative and vary depending on the specific metal center, solvent, and experimental conditions.

Implications for Electrochemical Sensing and Energy Applications

The distinct redox characteristics of this compound and its derivatives have significant implications for their use in electrochemical sensors and energy-related technologies.

In the field of electrochemical sensing , phenanthroline derivatives can be used to create sensors for detecting various analytes. mdpi.comrsc.org By modifying an electrode with these compounds, it is possible to facilitate the detection of specific molecules through their oxidation or reduction. The phenanthroline ligand can coordinate with a target ion or molecule, causing a measurable shift in the redox potential that signals the presence and concentration of the analyte. semanticscholar.org The bromo-substituent can be used to modulate the electronic properties of the sensor, potentially enhancing its selectivity and sensitivity.

In energy applications , phenanthroline derivatives are integral to the development of materials for solar energy conversion and light-emitting devices. nbinno.com In dye-sensitized solar cells (DSSCs), metal complexes containing ligands like this compound can act as photosensitizers that absorb light and initiate the charge-separation process. nbinno.com The oxidation and reduction potentials of the sensitizer are critical for efficient electron injection into the semiconductor and regeneration of the dye. The ability to tune these potentials through chemical modification of the phenanthroline ligand is essential for optimizing device performance. ua.ptresearchgate.netrsc.org Similarly, in organic light-emitting diodes (OLEDs), the electrochemical stability and redox properties of phenanthroline-containing materials are vital for ensuring long operational lifetimes and high efficiency. nbinno.com

Q & A

Q. How can researchers identify and quantify 5-Bromo-4,7-phenanthroline as a synthetic impurity in related compounds?

A reversed-phase HPLC method coupled with LC-MS and photodiode-array UV detection has been validated for impurity analysis. This method effectively separates this compound from 4,7-phenanthroline-5,6-dione, with peak purity confirmed under forced degradation conditions (heat, UV, acid/base). The impurity is specifically formed during oxidation of 4,7-phenanthroline using KBr/HNO3/H2SO4, but absent in bromine-free synthesis routes using 5-MeO-4,7-phenanthroline .

Q. What are the recommended synthetic routes for this compound and its derivatives?

Bromination of phenanthroline derivatives using KBr in acidic media (e.g., HNO3/H2SO4) is a common method, as demonstrated in the synthesis of 4,7-phenanthroline-5,6-dione. Alternative routes include functionalizing pre-brominated intermediates, such as 5-Bromo-1,10-phenanthroline-2,9-dicarboxaldehyde, via multi-step reactions involving bromine substitution .

Q. What spectroscopic or chromatographic techniques are validated for characterizing this compound?

Key techniques include:

Q. What safety considerations are critical when handling this compound?

Safety data indicate a flash point of 206.3°C and reactivity under high temperatures. Proper ventilation, personal protective equipment (PPE), and storage in inert conditions are recommended to avoid decomposition or hazardous reactions .

Advanced Research Questions

Q. How do synthesis routes influence brominated impurity profiles in phenanthroline derivatives?

Oxidative methods using KBr/HNO3/H2SO4 introduce brominated impurities like this compound, whereas bromine-free routes (e.g., oxidation of 5-MeO-4,7-phenanthroline) avoid this issue. Researchers must validate synthesis pathways with LC-MS to detect trace impurities and optimize reaction conditions to minimize unintended bromination .

Q. How can contradictions in impurity data between synthetic protocols be resolved?

Systematic forced degradation studies (e.g., thermal, photolytic, acid/base stress) combined with peak purity analysis using PDA-UV detectors can distinguish degradation products from inherent impurities. Cross-validation with alternative synthetic routes (e.g., methoxy-substituted precursors) helps identify route-specific artifacts .

Q. What are the applications of this compound in materials science?

This compound serves as a precursor in synthesizing π-conjugated polymers for semiconducting single-walled carbon nanotubes (SWCNTs). For example, 5-Bromo-2,7-phenanthroline derivatives are used to create ethynyl-fluorene copolymers, which enable selective solubilization and sorting of SWCNTs .

Q. How does this compound react with organophosphorus reagents compared to its analogs?

Studies on structurally similar brominated pyridines (e.g., 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) show that bromine enhances electrophilic substitution reactivity. Computational modeling (DFT) and kinetic studies are recommended to compare reactivity trends with organophosphorus reagents .

Methodological Notes

- For impurity profiling : Always include a "blank" synthesis (bromine-free route) as a control to distinguish route-specific impurities .

- For materials science applications : Prioritize solvent compatibility studies to optimize polymer-SWCNT interactions .

- For reactivity studies : Use isotopic labeling (e.g., P NMR) to track reaction pathways with organophosphorus reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.